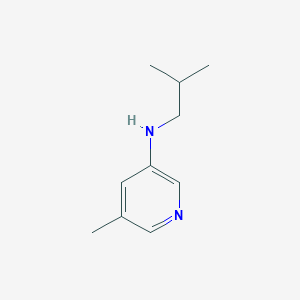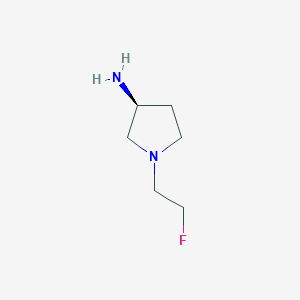
(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” is a chemical compound with the following structural formula:
This compound
It belongs to the class of amines and contains a pyrrolidine ring. The compound’s chirality arises from the presence of the stereocenter at the third carbon (C3) position.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a suitable precursor with 2-fluoroethylamine. The precursor can be a halide, a carboxylic acid, or an amine.
Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route. For example, if starting from a halide, the reaction might involve nucleophilic substitution using a base or a metal catalyst. Alternatively, reductive amination can be employed when starting from a carbonyl compound.
Industrial Production Methods: While academic research often explores diverse synthetic pathways, industrial production typically optimizes a cost-effective and scalable method. Detailed industrial processes for this compound would require proprietary information from manufacturers.
化学反応の分析
Reactivity: “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” exhibits reactivity toward various functional groups. Notably, it reacts with phenolic, thiophenolic, carboxylic, and amide functionalities.
Common Reagents and Conditions: Common reagents include bases (such as sodium hydroxide or potassium carbonate), metal catalysts (such as palladium), and reducing agents (such as sodium borohydride). Reaction conditions vary based on the specific transformation.
Major Products: The major products formed from reactions involving this compound depend on the starting materials and reaction conditions. These could include substituted pyrrolidines, amides, or other derivatives.
科学的研究の応用
Chemistry: Researchers use “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” as a building block in the synthesis of more complex molecules. Its reactivity and chirality make it valuable for designing novel compounds.
Biology and Medicine: In biology and medicine, this compound may serve as a precursor for radiolabeling. For instance, 2-[^18F]fluoroethyl tosylate (FETs) is a related reagent used in positron emission tomography (PET) imaging . PET is a powerful technique for visualizing biological processes in vivo.
作用機序
The exact mechanism by which “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” exerts its effects depends on its specific applications. For PET imaging, FETs likely undergo metabolic processes, leading to the accumulation of radiolabeled compounds in target tissues.
類似化合物との比較
While I don’t have a specific list of similar compounds, it’s essential to compare “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” with related molecules
Remember that this overview provides a concise summary, and further research would yield more detailed insights
特性
分子式 |
C6H13FN2 |
|---|---|
分子量 |
132.18 g/mol |
IUPAC名 |
(3S)-1-(2-fluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2/t6-/m0/s1 |
InChIキー |
OQCMDZGGANYOGK-LURJTMIESA-N |
異性体SMILES |
C1CN(C[C@H]1N)CCF |
正規SMILES |
C1CN(CC1N)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)
![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

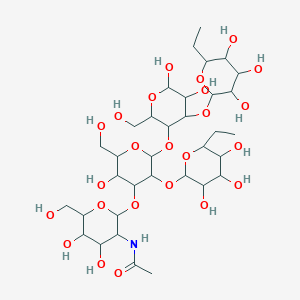
![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)
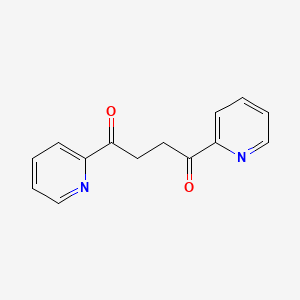


![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
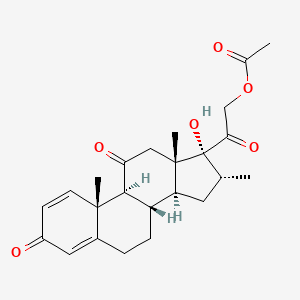

![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
